molecular formula C10H8N2O2 B3295380 5-Aminoisoquinoline-8-carboxylic acid CAS No. 887591-08-4

5-Aminoisoquinoline-8-carboxylic acid

Cat. No.: B3295380
CAS No.: 887591-08-4
M. Wt: 188.18
InChI Key: VEOLBWPFQVQACB-UHFFFAOYSA-N
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Description

5-Aminoisoquinoline-8-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives . Another method involves the use of β-ketoesters and anilines to form Schiff bases, which can then be cyclized to the desired isoquinoline derivative .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to improve yield and reduce environmental impact. For example, the use of copper catalysts in the presence of amino acids has been shown to promote the Ullmann-type reaction, leading to the efficient synthesis of isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring, often facilitated by Lewis acids such as aluminum chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride in anhydrous conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

5-Aminoisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-malarial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminoisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or proteins, thereby influencing their function. The compound’s effects are often mediated through single electron transfer pathways, which can lead to the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 5-Aminoisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-aminoisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOLBWPFQVQACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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